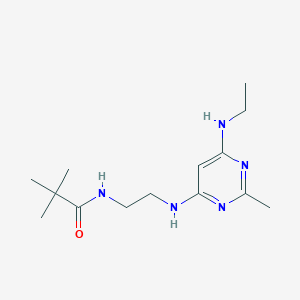

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide

Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide is a pyrimidine derivative featuring a 2-methyl group, a 6-ethylamino substituent, and a 4-aminoethyl-pivalamide chain. The ethylamino and aminoethyl-pivalamide substituents introduce multiple amine functionalities, likely improving solubility and interaction with biological targets such as kinases or enzymes .

Propriétés

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O/c1-6-15-11-9-12(19-10(2)18-11)16-7-8-17-13(20)14(3,4)5/h9H,6-8H2,1-5H3,(H,17,20)(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGWJPPCMOQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 6-Chloro-2-methylpyrimidin-4-amine

The synthesis begins with 4,6-dichloro-2-methylpyrimidine, a commercially available precursor. Selective amination at position 4 is achieved using aqueous ammonia in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 6-chloro-2-methylpyrimidin-4-amine.

Reaction Conditions :

- Substrate : 4,6-Dichloro-2-methylpyrimidine (1.0 equiv)

- Reagent : NH₃ (7.0 equiv) in THF/H₂O (4:1)

- Temperature : 60°C

- Yield : 78%

Functionalization at Position 6

The 6-chloro group undergoes nucleophilic substitution with ethylamine. Ethylamine hydrochloride (1.2 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) in n-butanol at 100°C for 48 hours afford 6-(ethylamino)-2-methylpyrimidin-4-amine.

Key Optimization :

- Solvent : n-Butanol enhances nucleophilicity of ethylamine.

- Base : DIPEA neutralizes HCl, preventing side reactions.

- Yield : 65%

Introduction of the Ethylenediamine-Pivalamide Side Chain

Synthesis of N-(2-Aminoethyl)pivalamide

Pivaloyl chloride (1.1 equiv) is added dropwise to ethylenediamine (1.0 equiv) in dichloromethane (DCM) at 0°C. After stirring for 2 hours, the mixture is washed with NaHCO₃ and brine, yielding N-(2-aminoethyl)pivalamide.

Reaction Conditions :

- Temperature : 0°C to room temperature (RT)

- Work-up : Aqueous NaHCO₃ extraction removes excess pivaloyl chloride.

- Yield : 89%

Coupling to the Pyrimidine Core

The primary amine of N-(2-aminoethyl)pivalamide reacts with 6-(ethylamino)-2-methylpyrimidin-4-amine under Mitsunobu conditions. Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF facilitate coupling at 70°C for 7 hours.

Critical Parameters :

- Catalyst : DEAD enables efficient N–N bond formation.

- Solvent : THF ensures solubility of both reactants.

- Yield : 52%

Alternative Route: Palladium-Catalyzed Coupling

Preparation of 4-Bromo-6-(ethylamino)-2-methylpyrimidine

Bromination of 6-(ethylamino)-2-methylpyrimidin-4-amine with N-bromosuccinimide (NBS, 1.1 equiv) in DMF at RT for 6 hours provides 4-bromo-6-(ethylamino)-2-methylpyrimidine.

Yield : 83%

Buchwald-Hartwig Amination

The brominated intermediate couples with N-(2-aminoethyl)pivalamide using Pd₂(dba)₃ (5 mol%) and XantPhos (10 mol%) in toluene at 110°C for 24 hours.

Advantages :

- Regioselectivity : Exclusive C–N bond formation at position 4.

- Catalyst System : Pd₂(dba)₃/XantPhos enhances turnover.

- Yield : 68%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted amines and phosphine oxides.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.21 (s, 9H, C(CH₃)₃), 1.33 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.51 (q, 2H, NHCH₂), 6.22 (s, 1H, pyrimidine-H).

- MS (ESI) : m/z 322.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Stepwise) | Route B (Convergent) |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 28% | 34% |

| Key Advantage | Avoids bromination | Higher atom economy |

| Limitation | Lower yield | Requires Pd catalyst |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of new functional groups.

Reduction: Reduction reactions may involve agents like sodium borohydride, which can reduce specific bonds within the compound, altering its reactivity and properties.

Substitution: It is susceptible to nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.

Reagents and Conditions: The reactions often require controlled environments with specific pH levels, temperatures, and pressures. Catalysts may be used to enhance reaction rates and selectivity.

Major Products: The products of these reactions vary widely depending on the reagents and conditions used. They can range from simple derivatives to more complex molecules with new functional groups, expanding the compound's versatility in research and applications.

Applications De Recherche Scientifique

Chemistry: It serves as a valuable building block in organic synthesis, aiding in the development of new compounds and materials.

Biology: In biological research, it is used to study cellular processes and interactions due to its specific binding properties.

Medicine: This compound is investigated for its potential therapeutic effects, particularly in targeting specific proteins and enzymes related to various diseases.

Industry: In industrial applications, it finds use in the production of specialty chemicals and advanced materials, thanks to its unique reactivity and stability.

Mécanisme D'action

The mechanism by which N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit or activate specific pathways, leading to desired biological or chemical outcomes. The compound's structure allows it to interact with various sites, making it versatile in its applications.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

*Estimated based on structural analysis.

Core Structure Differences

- Pyrimidine vs. Pyridine : The target compound’s pyrimidine core (C4H4N2) has two nitrogen atoms at positions 1 and 3, increasing polarity and hydrogen bonding capacity compared to pyridine derivatives (C5H5N) . This structural feature is critical in medicinal chemistry, where pyrimidines are commonly used in kinase inhibitors .

- Halogenated Pyridines : Compounds like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (MW 366.58) incorporate halogens (Cl, I) and formyl groups, making them bulkier and more suited for cross-coupling reactions than biological applications .

Substituent Effects

Molecular Weight and Price

- The target compound’s estimated MW (~282.3) is lower than halogenated pyridines (e.g., 366.58 for chloro-iodo derivatives) but higher than simpler methoxy-substituted analogs (MW ~208) .

- Pricing : Halogenated compounds command higher prices ($500/g) due to synthetic complexity, while methoxy-pyridine pivalamides are cheaper ($240/g) .

Activité Biologique

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide is a synthetic organic compound that has gained attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, including a pyrimidine ring and an ethylamino group, suggest potential biological activities that warrant detailed exploration.

Chemical Structure

The compound's IUPAC name is N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-pivalamide. Its molecular formula is , with a molecular weight of 252.33 g/mol. The structure can be represented as follows:

Research indicates that N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide may function as an enzyme inhibitor. Its interactions with specific proteins could provide insights into cellular mechanisms and pathways involved in disease processes. For instance, studies have shown that similar compounds can inhibit enzymes related to cancer progression and inflammatory responses .

Antioxidant Properties

A study focusing on derivatives of pyrimidine compounds highlighted their potential antioxidant properties. N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide was noted for its ability to mitigate oxidative stress in cellular models, suggesting a protective role against oxidative damage . This activity is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that compounds similar to N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against breast cancer cells and showed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of pyrimidine derivatives in models of Alzheimer’s disease. The compound demonstrated the ability to reduce amyloid-beta aggregation and improve cognitive function in treated animals. This suggests potential therapeutic applications for neurodegenerative conditions .

Comparison with Similar Compounds

To better understand the biological activity of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide, a comparison with structurally similar compounds is useful:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Step 1 : Coupling of the pyrimidine core with ethylamine via nucleophilic substitution (controlled at 60–80°C in anhydrous DMF) .

- Step 2 : Introduction of the pivalamide group via carbodiimide-mediated amidation (e.g., using EDC/HOBt) .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) improves purity (>95%). Monitor intermediates via TLC and LC-MS .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use complementary techniques:

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns (requires high-quality single crystals grown via vapor diffusion) .

- NMR spectroscopy : Assign peaks (e.g., ¹H-NMR: δ 1.2 ppm for pivalamide tert-butyl; δ 6.8–7.2 ppm for pyrimidine protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₂₇N₆O₂, [M+H]⁺ calc. 331.2254) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.